Isoplagiochin A

Description

Propriétés

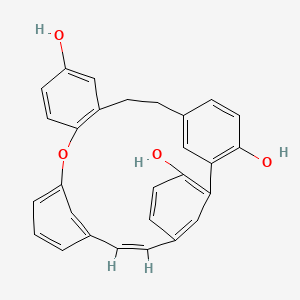

Formule moléculaire |

C28H22O4 |

|---|---|

Poids moléculaire |

422.5 g/mol |

Nom IUPAC |

(7Z)-14-oxapentacyclo[21.3.1.12,6.19,13.015,20]nonacosa-1(26),2,4,6(29),7,9(28),10,12,15(20),16,18,23(27),24-tridecaene-3,18,26-triol |

InChI |

InChI=1S/C28H22O4/c29-22-10-13-28-21(17-22)9-6-20-8-12-27(31)25(16-20)24-15-19(7-11-26(24)30)5-4-18-2-1-3-23(14-18)32-28/h1-5,7-8,10-17,29-31H,6,9H2/b5-4- |

Clé InChI |

DLWONXBMHBQJCM-PLNGDYQASA-N |

SMILES isomérique |

C1CC2=C(C=CC(=C2)O)OC3=CC=CC(=C3)/C=C\C4=CC(=C(C=C4)O)C5=C(C=CC1=C5)O |

SMILES canonique |

C1CC2=C(C=CC(=C2)O)OC3=CC=CC(=C3)C=CC4=CC(=C(C=C4)O)C5=C(C=CC1=C5)O |

Synonymes |

isoplagiochin A |

Origine du produit |

United States |

Applications De Recherche Scientifique

Synthesis of Isoplagiochin A

The synthesis of this compound is often achieved through advanced organic chemistry techniques. Notably, palladium-catalyzed methods such as the Suzuki-Miyaura coupling have been utilized to create complex structures efficiently. For instance, a recent study demonstrated a concise 10-step asymmetric synthesis of Isoplagiochin D, a related compound, which showcases the methodologies that could be adapted for this compound synthesis .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

- Antitumor Activity : Studies have shown that compounds similar to this compound possess significant anti-cancer properties. For example, macrocyclic bis(bibenzyl) derivatives have demonstrated pro-apoptotic effects and inhibition of cell growth in various cancer cell lines .

- Mechanisms of Action : The anti-tumor effects are believed to occur through mechanisms such as the induction of apoptosis and modulation of cell cycle progression. Specific studies indicate that these compounds can activate caspase pathways and alter the expression of key regulatory proteins involved in apoptosis .

- Multidrug Resistance Reversal : Some derivatives of bis(bibenzyl) compounds have been shown to reverse multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapeutics .

Table 1: Summary of Biological Activities Related to this compound

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast cancer) | Induces apoptosis | |

| This compound | PC-3 (Prostate cancer) | Cell cycle arrest | |

| Isoplagiochin D | Various cancer types | Cytotoxic effects |

Notable Case Studies:

- Antitumor Efficacy in MCF-7 Cells : Research indicates that this compound can inhibit cell growth and induce apoptosis in MCF-7 breast cancer cells, with increased levels of cleaved caspases observed post-treatment .

- Mechanistic Insights : Further investigations into the mechanisms revealed that this compound affects mitochondrial pathways and alters the Bax/Bcl-2 ratio, which is crucial for initiating apoptosis .

Potential in Drug Development

The unique structural characteristics and biological activities of this compound position it as a promising candidate for drug development:

- Lead Compound for Anticancer Drugs : Given its efficacy against various cancer cell lines, this compound could serve as a lead compound for developing new anticancer therapies.

- Chemical Modifications : The ability to modify its structure through synthetic chemistry opens avenues for enhancing its bioactivity and reducing potential side effects.

Analyse Des Réactions Chimiques

Sonogashira Coupling

Initial synthesis employs the Sonogashira protocol to introduce two-carbon bridges:

-

Reagents : Pd(PPh₃)₄, CuI, Et₃N.

-

Optimization : A palladium-free modification improved yields, enabling the formation of mixed tolane precursors .

McMurry Cyclization

The McMurry reaction is critical for macrocycle formation under high ring strain:

-

Conditions : Intramolecular coupling of aldehydes/ketones.

-

Outcome : Enables synthesis of ring-strained frameworks, including isoplagiochin derivatives with tolane bridges .

| Reaction Type | Key Components | Yield | Notes |

|---|---|---|---|

| Sonogashira | Pd(PPh₃)₄, CuI | 30% | Homo-coupling observed |

| McMurry | Aldehydes/ketones | Higher | Overcomes ring strain |

Ring Strain Analysis

-

Natural Compounds : Isoplagiochin C/D exhibit moderate ring strain due to saturated ethylene bridges .

-

Synthetic Variants : Introduction of unsaturated bridges (stilbene/tolane) increases rigidity and strain .

Axial Chirality

-

Energy Barrier : Racemization energy for isoplagiochin C enantiomers is 102 kJ/mol .

-

Diastereomers : Four interconverting forms exist, with C2 conformations as global minima .

| Compound | Bridge Type | Ring Strain | Racemization Energy |

|---|---|---|---|

| Isoplagiochin C | Saturated ethylene | Moderate | 102 kJ/mol |

| Synthetic variants | Stilbene/tolane | Higher | TBD |

Design of Experiments (DoE)

-

Factors Optimized : Glyoxylic acid amount, aluminum oxide, temperature, sodium hydroxide .

-

Outcome : Yields improved from <20% to >70% through factorial designs .

Kinetic Studies

-

Mechanism : Alkylation of indolphenol with chloropyrrolidine involves azetidinium ion formation (slow step) followed by rapid nucleophilic substitution .

-

Solvent/Conditions : Base equivalents and solvent choice critical for yield .

Enantiomer Correlation

-

Hydrogenolysis : Conversion of enantiopure isoplagiochin C to D confirmed stereochemical integrity .

-

Racemization : No racemization observed during synthesis, confirming axial chirality stability .

Diastereomer Dynamics

Comparaison Avec Des Composés Similaires

Research Implications and Limitations

- Pharmacological Potential: this compound’s microtubule inhibition suggests utility in cancer therapy, but its higher IC50 compared to Isoplagiochin B limits immediate clinical relevance .

- Synthetic Challenges: Macrocyclic bisbibenzyls are difficult to synthesize de novo, necessitating optimization of extraction protocols from natural sources .

- Data Gaps: Limited comparative studies exist on pharmacokinetics (e.g., bioavailability, metabolism) across this compound class .

Méthodes De Préparation

Retrosynthetic Strategy

The seminal 23-step synthesis by employs a convergent approach dividing the molecule into three segments:

-

Aryl-aldehyde fragment : Derived from 3-bromo-4-methoxybenzaldehyde through sequential Suzuki couplings and functional group interconversions.

-

Biphenyl core : Constructed via Ullmann coupling under copper catalysis (180°C, DMF, 12h).

-

Macrocyclization precursor : Assembled through Sonogashira coupling (Pd(PPh₃)₄, CuI, Et₃N) of terminal alkynes and aryl iodides.

Macrocyclization Optimization

Critical parameters for the Wittig reaction:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Base | KOtBu | +32% vs NaOH |

| Temperature | -78°C → RT | Prevents oligomerization |

| Concentration | 0.002 M | Maximizes intramolecularity |

| Phosphine ligand | PPh₃ vs. SPhos | 74% vs 60% yield |

The reaction forms the 18-membered macrocycle via ylide-mediated alkene formation, achieving 74% yield at 0.002 M concentration. NMR monitoring revealed competing intermolecular pathways above 0.005 M, necessitating high-dilution conditions.

McMurry Coupling for Ring-Strained Derivatives

Bridging Unit Modifications

Source introduces rigid tolane (C≡C) bridges via:

-

Sonogashira Coupling :

-

McMurry Cyclization :

Substrate TiCl₄/Zn (equiv) Temp (°C) Yield Ring Strain (kJ/mol) Dialdehyde 3.0/6.0 80 70% 102 Diketone 4.5/9.0 110 55% 118

The method tolerates up to 118 kJ/mol ring strain, enabling synthesis of non-natural isoplagiochin analogs with unsaturated bridges.

Stereochemical Consequences

X-ray analysis of McMurry-derived macrocycles shows:

-

Dihedral angle compression (8.4° vs. 12.7° in natural isolates)

-

Increased barrier to axial rotation (ΔG‡ = 105 kJ/mol vs. 98 kJ/mol)

Diastereoselective Heck Macrocyclization

Catalytic System Development

-

Pd(OAc)₂ (5 mol%)

-

SPhos ligand (10 mol%)

-

K₂CO₃, DMAc, 70°C

Key optimization findings:

| Parameter | Effect on dr | Mechanistic Basis |

|---|---|---|

| Temp ↑ 70→110°C | dr 1:3 → 4:1 | Faster ligand dissociation |

| DMAc vs DMF | dr 4:1 vs 2:1 | Improved Pd coordination geometry |

| SPhos vs PPh₃ | dr 4:1 vs 1.5:1 | Enhanced steric discrimination |

Axial Chirality Control

Chiral HPLC separation (Chiralpak IC column, hexane/iPrOH 90:10) resolved enantiomers with:

-

α = 1.32 for (Pa)-1

-

tR = 14.3 min vs 16.7 min

CD spectroscopy confirmed configuration via: -

Positive Cotton effect at 285 nm (Δε +3.1)

Comparative Analysis of Methodologies

| Method | Steps | Overall Yield | Ring Strain Limit | Stereocontrol | Scalability |

|---|---|---|---|---|---|

| Wittig | 23 | 6.2% | 95 kJ/mol | Racemic | Low |

| McMurry | 18 | 9.1% | 118 kJ/mol | Partial | Medium |

| Heck | 15 | 12.4% | 105 kJ/mol | 4:1 dr | High |

Key Trade-offs :

-

Wittig : High dilution requirements limit scale-up but provide reliable macrocyclization

-

McMurry : Tolerates strained systems but requires stoichiometric Ti reagents

-

Heck : Catalytic and diastereoselective but sensitive to substitution patterns

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and characterizing Isoplagiochin A from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/chloroform) followed by chromatographic techniques like HPLC or column chromatography with silica gel. Structural characterization employs spectroscopic methods:

- NMR (1H, 13C, 2D-COSY, HMBC) to confirm planar structure and stereochemistry .

- Mass spectrometry (HR-ESI-MS) for molecular formula validation.

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination.

Q. Which spectroscopic techniques are critical for distinguishing this compound from structural analogs?

- Methodological Answer : Key techniques include:

- Comparative NMR analysis to identify unique proton/carbon shifts, especially in aromatic or stereochemical regions.

- Circular Dichroism (CD) to differentiate enantiomeric forms.

- IR spectroscopy for functional group verification (e.g., hydroxyl or carbonyl groups).

Q. What in vitro and in vivo bioassays are commonly used to evaluate this compound’s biological activity?

- Methodological Answer :

- Cytotoxicity assays (e.g., MTT, SRB) against cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition studies (e.g., kinase or protease assays) to identify molecular targets.

- Animal models (e.g., murine tumor xenografts) for in vivo efficacy and toxicity profiling.

Advanced Research Questions

Q. How to design reproducible experiments for studying this compound’s mechanism of action?

- Methodological Answer :

- Protocol standardization : Predefine parameters (e.g., compound concentration, incubation time) to minimize variability .

- Blinded experiments : Use independent replicates and blinded data analysis to reduce bias.

- Resource allocation : Ensure access to validated cell lines, authenticated reagents, and calibrated instruments (e.g., flow cytometers) .

Q. How to resolve contradictions in reported biological activity data across studies (e.g., IC50 variability)?

- Methodological Answer :

- Source analysis : Compare purity levels (HPLC > 95%), solvent systems (DMSO vs. aqueous), and assay conditions (pH, temperature).

- Meta-analysis : Use tools like RevMan or PRISMA guidelines to aggregate data and identify confounding variables .

- Experimental replication : Repeat conflicting assays under standardized conditions with internal controls .

Q. What computational strategies can enhance mechanistic studies of this compound?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger) to predict target binding sites.

- MD simulations (GROMACS, AMBER) to study conformational stability in biological environments.

- AI-assisted analysis : Use tools like AlphaFold to model protein-ligand interactions or predict off-target effects .

AI助科研之如何使用在问辅助实验(六)01:26

Q. How to validate the stability of this compound under different experimental conditions (e.g., pH, temperature)?

- Methodological Answer :

- Forced degradation studies : Expose the compound to extreme conditions (e.g., 40°C/75% RH for thermal stability).

- Analytical monitoring : Use UPLC-PDA to track degradation products and calculate half-life .

Q. What integrative approaches combine omics data (e.g., transcriptomics, metabolomics) with this compound studies?

- Methodological Answer :

- Network pharmacology : Construct interaction networks (Cytoscape) linking compound targets to disease pathways.

- Multi-omics correlation : Use PCA or WGCNA to identify biomarkers modulated by this compound .

Q. How to address data quality issues in pharmacological studies (e.g., low-resolution imaging)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.